molecular formula C14H15ClN2O3 B4556955 2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE

2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE

Cat. No.: B4556955
M. Wt: 294.73 g/mol
InChI Key: PHWKLFQNUQZFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE is a useful research compound. Its molecular formula is C14H15ClN2O3 and its molecular weight is 294.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolyl-2-methylpropanamide is 294.0771200 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Herbicidal Activity : A study on the synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are structurally similar to the queried compound, showed good herbicidal activities. This suggests that compounds with similar structures may also have potential applications in agricultural chemistry as herbicides or growth regulators (Wang et al., 2004).

Synthesis and Characterization

  • Polymer Applications : Research into the synthesis and characterization of novel polyamides and polyimides based on specific diamines indicates the potential of using such compounds in the development of new materials with high thermal stability and solubility in polar solvents. This could imply that similar compounds, including the one , may find applications in the materials science field for the development of high-performance polymers (Yang & Lin, 1995).

Antioxidant and Antibacterial Activities

  • Antioxidant Activities : Compounds isolated from the pyroligneous acid of Rhizophora apiculata, which share functional groups with the queried compound, demonstrated significant antioxidant activities. This suggests potential research applications in the development of natural antioxidants for food preservation or pharmaceuticals (Loo et al., 2008).

  • Antibacterial Activities : Schiff-Base Zinc(II) Complexes derived from specific Schiff bases showed promising antibacterial activities. This points towards potential applications in the synthesis and study of similar compounds for antimicrobial and medicinal chemistry research (Guo, 2011).

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9-8-10(4-5-11(9)15)20-14(2,3)13(18)16-12-6-7-19-17-12/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWKLFQNUQZFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE
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2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE
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2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE
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2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE
Reactant of Route 5
2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE
Reactant of Route 6
2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE

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